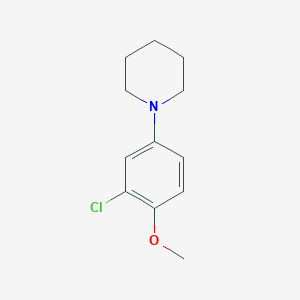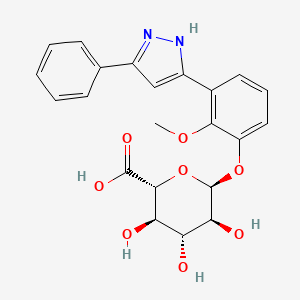
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is a complex organic compound characterized by its multiple hydroxyl groups and a unique pyrazolyl-phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolyl-phenoxy intermediate, which is then coupled with a protected sugar derivative. The final steps involve deprotection and purification to yield the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazolyl-phenoxy moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
科学研究应用
Chemistry
In chemistry, (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable candidate for investigating carbohydrate-related processes.
Medicine
Medically, this compound has potential applications in drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazolyl-phenoxy moiety may interact with hydrophobic pockets in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxyphenoxy)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the pyrazolyl group, making it less complex.
(2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(3-phenyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-2-carboxylic Acid: Lacks the methoxy group, affecting its reactivity.
Uniqueness
The uniqueness of (2R,3R,4R,5S,6S)-3,4,5-Trihydroxy-6-(2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy)tetrahydro-2H-pyran-2-carboxylic Acid lies in its combination of hydroxyl groups, a methoxy group, and a pyrazolyl-phenoxy moiety. This combination provides a unique set of chemical properties and potential biological activities, distinguishing it from other similar compounds.
属性
分子式 |
C22H22N2O8 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-methoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22N2O8/c1-30-19-12(14-10-13(23-24-14)11-6-3-2-4-7-11)8-5-9-15(19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h2-10,16-18,20,22,25-27H,1H3,(H,23,24)(H,28,29)/t16-,17-,18+,20-,22-/m1/s1 |
InChI 键 |
GGBUMSXSGHDTMP-FHZCGSGISA-N |
手性 SMILES |
COC1=C(C=CC=C1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC(=NN3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
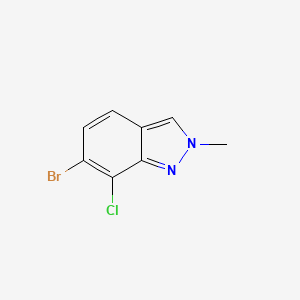
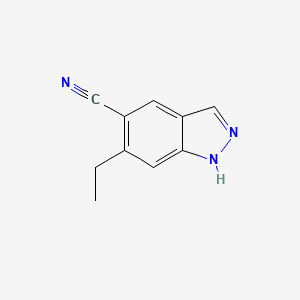

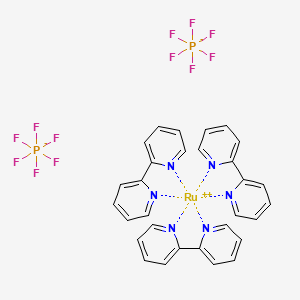
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
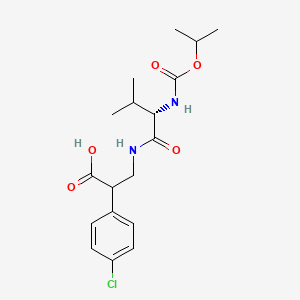
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
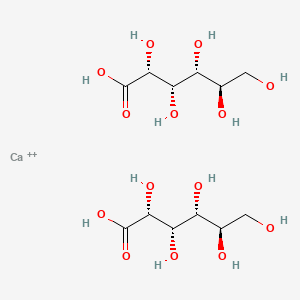
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
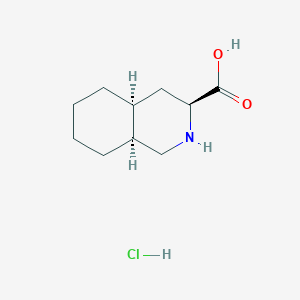
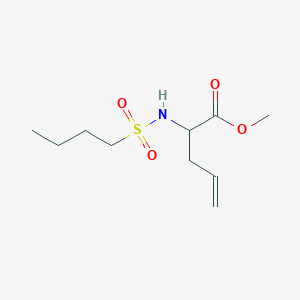
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
